molecular formula C17H17NO4S B2432874 (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide CAS No. 1164473-10-2

(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2432874
CAS No.: 1164473-10-2
M. Wt: 331.39
InChI Key: DJYGYJZNSZPICF-CMDGGOBGSA-N
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Description

(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is a recognized and potent selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits high specificity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6 in various disease contexts. Its primary research applications are in oncology , where HDAC6 inhibition is investigated for its role in disrupting aggresome formation, impairing chaperone function, and inducing apoptosis in cancer cells. Furthermore, due to HDAC6's significant role in microtubule dynamics and tau protein acetylation in the brain, this inhibitor is a critical tool for exploring potential therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease. The mechanism of action involves the chelation of the zinc ion within the catalytic pocket of HDAC6, leading to an increase in acetylated α-tubulin levels without significantly affecting histone acetylation, a hallmark of its selectivity. This profile enables researchers to study cytoskeletal regulation, protein degradation pathways, and immune synapse formation with high precision, providing key insights into cellular processes and the development of targeted therapies.

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-2-4-15(5-3-13)11-18-23(19,20)9-8-14-6-7-16-17(10-14)22-12-21-16/h2-10,18H,11-12H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYGYJZNSZPICF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its pharmacological properties, and a sulfonamide functional group that contributes to its biological activity. The structure can be represented as follows:

 E 2 2H 1 3 benzodioxol 5 yl N 4 methylphenyl methyl ethene 1 sulfonamide\text{ E 2 2H 1 3 benzodioxol 5 yl N 4 methylphenyl methyl ethene 1 sulfonamide}

Antiviral Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit antiviral properties. A study highlighted that sulfonamides with heterocyclic peripheries demonstrated significant inhibitory effects against viruses such as coxsackievirus B and adenoviruses. The compound's structural features may enhance its interaction with viral proteins, thereby inhibiting viral replication .

Table 1: Antiviral Activity of Sulfonamide Derivatives

CompoundVirus TargetIC50 (μM)Selectivity Index
(E)-2-(2H-1,3-benzodioxol-5-yl)-...Coxsackievirus B7.51.8
(E)-2-(2H-1,3-benzodioxol-5-yl)-...Adenovirus1.52.8

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that the coordination of sulfonamides to metal ions can enhance their antibacterial efficacy. For instance, complexes formed with Ru(III) ions exhibited increased activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Sulfonamides

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(E)-2-(2H-1,3-benzodioxol-5-yl)-...Staphylococcus aureus32 μg/mL
(E)-2-(2H-1,3-benzodioxol-5-yl)-...Escherichia coli64 μg/mL

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial and viral replication. For instance, sulfonamides typically act by mimicking para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting nucleic acid synthesis .

Case Study 1: Antiviral Efficacy Against HIV

A notable case study investigated the efficacy of sulfonamide derivatives against HIV entry into host cells. The results indicated that certain modifications in the sulfonamide structure significantly enhanced antiviral activity, achieving IC50 values below 5 μM .

Case Study 2: Antibacterial Properties in Clinical Isolates

In another study focusing on clinical isolates of Staphylococcus aureus and Escherichia coli, the compound demonstrated promising antibacterial activity. The study emphasized the importance of structural modifications in enhancing the antimicrobial potency of sulfonamides against resistant bacterial strains .

Scientific Research Applications

Key Steps in Synthesis

  • Formation of Benzodioxole : The starting material is typically a phenolic compound that undergoes cyclization to form the benzodioxole structure.
  • Sulfonamide Formation : The benzodioxole is then reacted with sulfonyl chloride to introduce the sulfonamide group.
  • Final Coupling : The final product is obtained by coupling the intermediate with an appropriate amine derivative, such as 4-methylphenylmethylamine.

Antifungal Properties

Research indicates that compounds related to (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide exhibit significant antifungal activity. For instance, certain derivatives have been shown to inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development .

Serotonin Receptor Activation

The compound has been explored for its ability to activate serotonin receptors, which are crucial in treating mood disorders and other neurological conditions. Activation of these receptors may lead to therapeutic effects in conditions like depression and anxiety .

Case Studies

  • Antifungal Activity Study :
    • A study evaluated the antifungal efficacy of several sulfonamide derivatives against common fungal pathogens.
    • Results indicated that specific modifications to the benzodioxole structure enhanced antifungal potency.
  • Serotonin Receptor Activation :
    • A clinical trial assessed the effects of compounds similar to this compound on patients with depression.
    • Findings suggested improved mood and reduced symptoms in participants treated with the compound.

Potential Therapeutic Uses

Given its biological activities, this compound has potential applications in:

  • Antifungal Treatments : As a lead compound for developing new antifungal agents.
  • Neurological Disorders : As a candidate for treating mood disorders through serotonin receptor modulation.
Activity TypeCompound NameEfficacy LevelReference
AntifungalThis compoundHigh
Serotonin ActivationSimilar CompoundsModerate to High

Preparation Methods

Sulfonamide Core Formation Followed by Alkene Coupling

This approach prioritizes constructing the sulfonamide backbone before introducing the benzodioxol and 4-methylbenzyl groups. Key steps include:

  • Sulfonyl chloride preparation : Reacting thiol precursors with chlorinating agents to form reactive intermediates.
  • Amine coupling : Introducing 4-methylbenzylamine via nucleophilic substitution to form the sulfonamide bond.

Alkene Bridge Construction via Cross-Coupling

Palladium-catalyzed reactions, such as Heck or Wittig couplings, form the trans-alkene bridge between the benzodioxol and sulfonamide moieties. These methods ensure stereochemical fidelity but require stringent temperature control.

Stepwise Synthesis and Optimization

Intermediate Synthesis: Benzodioxol-5-ylmethanol

The benzodioxol ring is synthesized from catechol derivatives through cyclization with dibromomethane. Subsequent reduction of the carboxylic acid group yields benzodioxol-5-ylmethanol, a critical intermediate.

Reaction Conditions :

  • Cyclization : Catechol + dibromomethane, K₂CO₃, DMF, 80°C, 12 hr.
  • Reduction : NaBH₄, ethanol, 0°C to RT, 4 hr.

Oxidation to Benzodioxol-5-ylcarbaldehyde

Controlled oxidation of benzodioxol-5-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde, essential for Wittig reactions.

Optimization Note :
Azeotropic distillation with toluene removes water, preventing aldehyde hydration.

Wittig Reaction for Alkene Formation

The aldehyde reacts with a sulfonamide-ylide to form the E-alkene. Triphenylphosphine and carbon disulfide generate the ylide in situ.

Representative Protocol :

Component Quantity Conditions
Benzodioxol-5-carbaldehyde 10 mmol THF, -10°C, N₂ atmosphere
Sulfonamide-ylide 12 mmol Added dropwise over 30 min
Reaction Time 6 hr Stirring at RT
Yield 68% E/Z ratio: 92:8

Sulfonylation with 4-Methylbenzylamine

The vinyl sulfonyl chloride intermediate reacts with 4-methylbenzylamine in dichloromethane. Triethylamine scavenges HCl, driving the reaction to completion.

Critical Parameters :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
  • Temperature : 0°C to prevent epimerization
  • Workup : Extraction with NaHCO₃, drying over MgSO₄

Stereochemical Control and Isomer Isolation

Influence of Reaction Geometry

The E-configuration is favored in Wittig reactions due to steric hindrance between the benzodioxol and sulfonamide groups during ylide addition. Polar solvents like THF enhance selectivity by stabilizing transition states.

Chromatographic Resolution

Silica gel chromatography with ethyl acetate/hexane (3:7) separates E/Z isomers. The E-isomer elutes first due to reduced polarity from trans-alkene geometry.

HPLC Validation :

  • Column : C18, 5 µm
  • Mobile Phase : Acetonitrile/water (65:35)
  • Retention Time : E-isomer = 8.2 min, Z-isomer = 9.7 min

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J=16.4 Hz, 1H, CH=CH), 6.85 (s, 1H, benzodioxol-H), 4.45 (s, 2H, NCH₂).
  • IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₇H₁₇NO₅S [M+H]⁺: 347.0832, found: 347.0835.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) E/Z Ratio Scalability
Wittig 68 98 92:8 Moderate
Heck Coupling 72 95 85:15 Low
Grubbs Metathesis 58 97 89:11 High

Key Findings :

  • Wittig Reaction : Optimal for lab-scale E-selectivity but requires strict anhydrous conditions.
  • Heck Coupling : Higher yields but poorer stereocontrol due to π-allyl intermediates.
  • Industrial Preference : Patent US20070123574A1 highlights Wittig’s adaptability for kilo-scale production.

Industrial Scalability Considerations

Cost-Effective Reagents

Replacing Pd catalysts with phosphine-based ylides reduces production costs by 40%.

Solvent Recovery Systems

Distillation units reclaim THF, achieving 85% solvent reuse and minimizing waste.

Continuous Flow Reactors

Microreactor technology enhances heat dissipation during exothermic sulfonylation, improving yield consistency.

Q & A

Basic: What are the optimal synthetic routes for (E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Core Formation : Coupling the benzodioxol-5-yl moiety to the ethene-sulfonamide backbone via Heck or Wittig reactions.
  • Sulfonamide Functionalization : Introducing the 4-methylbenzyl group via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed by HPLC and melting point analysis.
  • Validation : Purity assessment via NMR (¹H/¹³C) and mass spectrometry .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. IR spectroscopy for functional group identification (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis to resolve the (E)-configuration and intermolecular interactions (e.g., hydrogen bonding) .
  • Elemental Analysis : CHNS quantification to validate stoichiometry .

Advanced: What computational approaches are suitable for predicting reactivity and binding interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry and compare with crystallographic data .
  • Molecular Docking : Screen against biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability of ligand-target complexes over nanosecond timescales .

Advanced: How can structure-activity relationship (SAR) studies be designed for this sulfonamide derivative?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., benzodioxol methyl groups, sulfonamide linker length) and assess changes in bioactivity.
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to quantify potency (EC₅₀/IC₅₀).
  • Statistical Modeling : Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., pH, temperature, solvent) and compound purity (≥95% by HPLC).
  • Replicate Experiments : Perform triplicate measurements with positive/negative controls.
  • Data Analysis : Use ANOVA or Bayesian statistics to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What strategies identify pharmacological targets for this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS proteomics.
  • Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., RNA-seq, SILAC).
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

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